molecular formula C14H11NO5 B14308688 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid CAS No. 115610-40-7

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid

Katalognummer: B14308688
CAS-Nummer: 115610-40-7
Molekulargewicht: 273.24 g/mol
InChI-Schlüssel: HNFFABULNXWPDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of hydroxyl groups and a benzoylamino group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2-hydroxybenzoic acid and the amino group of 2-hydroxybenzoyl chloride. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoylamino moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and benzoylamino groups play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid is unique due to the presence of both hydroxyl and benzoylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Eigenschaften

CAS-Nummer

115610-40-7

Molekularformel

C14H11NO5

Molekulargewicht

273.24 g/mol

IUPAC-Name

4-hydroxy-2-[(2-hydroxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H11NO5/c16-8-5-6-9(14(19)20)11(7-8)15-13(18)10-3-1-2-4-12(10)17/h1-7,16-17H,(H,15,18)(H,19,20)

InChI-Schlüssel

HNFFABULNXWPDD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.